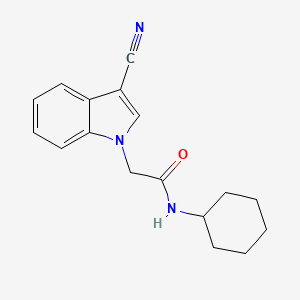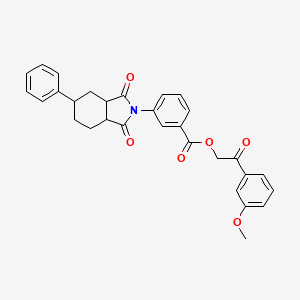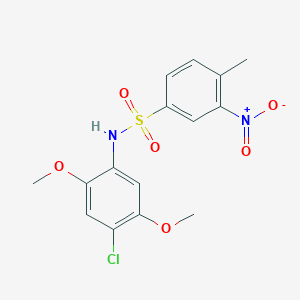![molecular formula C15H11Br2NO3 B12471941 4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol](/img/structure/B12471941.png)
4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol is a complex organic compound that features a brominated phenol and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 4-bromophenol. This is followed by the formation of the benzodioxin moiety through a series of reactions involving dihydroxybenzene and brominated intermediates. The final step involves the condensation of the benzodioxin derivative with the brominated phenol under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and benzodioxins.
Scientific Research Applications
4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenolic and imine groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylphenol: Similar structure but lacks the benzodioxin moiety.
8-bromo-2,3-dihydro-1,4-benzodioxin-6-ylamine: Similar structure but lacks the phenolic group.
Uniqueness
4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol is unique due to the presence of both a brominated phenol and a benzodioxin moiety
Properties
Molecular Formula |
C15H11Br2NO3 |
|---|---|
Molecular Weight |
413.06 g/mol |
IUPAC Name |
4-bromo-2-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)iminomethyl]phenol |
InChI |
InChI=1S/C15H11Br2NO3/c16-10-1-2-13(19)9(5-10)8-18-11-6-12(17)15-14(7-11)20-3-4-21-15/h1-2,5-8,19H,3-4H2 |
InChI Key |
NVHPAOJBGKBOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-bromophenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471872.png)


![N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide](/img/structure/B12471886.png)
![2-Furancarboxylic acid, 2-[[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene]hydrazide](/img/structure/B12471902.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12471908.png)
![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanamide](/img/structure/B12471916.png)
![calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide](/img/structure/B12471919.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]alaninamide](/img/structure/B12471921.png)

![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12471932.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471939.png)
![2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B12471950.png)
